

Technical Support Center: Investigating Off-Target Effects of LAS190792

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of **LAS190792** (also known as AZD8999).

Frequently Asked Questions (FAQs)

Q1: What is LAS190792 and what are its primary targets?

LAS190792 is an inhaled bifunctional molecule designed for the treatment of chronic respiratory diseases such as COPD and asthma.[1][2] It functions as a Muscarinic Acetylcholine Receptor Antagonist (MABA) and a long-acting β2-Adrenergic Receptor Agonist (LABA).[1][3] Its primary targets are the human M3 muscarinic receptor and the β2-adrenergic receptor.[1][4]

Q2: Why is it important to investigate the off-target effects of **LAS190792**?

Investigating off-target effects is a critical step in drug development to ensure the safety and specificity of a therapeutic candidate.[5][6] Unintended interactions with other proteins can lead to adverse drug reactions, toxicity, or reduced efficacy.[6] For a molecule like **LAS190792**, which targets G-protein coupled receptors (GPCRs), assessing its activity against a panel of other GPCRs and unrelated protein classes is crucial to build a comprehensive safety profile. [7][8]

Q3: What are the known selectivities of **LAS190792**?



Preclinical studies have shown that **LAS190792** is selective for the β 2-adrenoceptor over the β 1- and β 3-adrenoceptors.[1][4] It also demonstrates high potency for the M3 receptor.[1][4] The table below summarizes the reported potency of **LAS190792** at its primary targets and key selectivity indicators.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of LAS190792

| Target | Assay Type | Species | Potency (pIC50/pEC50) | Reference |
|---------------------------|------------|------------|--------------------------|-----------|
| M1 Muscarinic Receptor | Binding | Human | 8.9 (pIC50) | [9] |
| M2 Muscarinic Receptor | Binding | Human | 8.8 (pIC50) | [9] |
| M3 Muscarinic Receptor | Binding | Human | 8.8 (pIC50) | [1][9] |
| M4 Muscarinic Receptor | Binding | Human | 9.2 (pIC50) | [9] |
| M5 Muscarinic Receptor | Binding | Human | 8.2 (pIC50) | [9] |
| β1-Adrenergic Receptor | Functional | - | 7.5 (pIC50) | [9] |
| β2-Adrenergic Receptor | Functional | Guinea Pig | 9.6 (pEC50) | [1] |
| β3-Adrenergic Receptor | Functional | - | 5.6 (pIC50) | [9] |

Note: pIC50 and pEC50 are negative logarithms of the half-maximal inhibitory and effective concentrations, respectively. Higher values indicate greater potency.

Troubleshooting Guides



This section provides guidance on common issues encountered during the investigation of **LAS190792** off-target effects.

Issue 1: Unexpected Phenotypic Effects in Cellular Assays

You observe a cellular response that is not readily explained by the known M3 antagonist or β 2 agonist activity of **LAS190792**.

- Possible Cause: The observed phenotype may be due to an off-target interaction.
- Troubleshooting Steps:
 - Dose-Response Analysis: Perform a comprehensive dose-response analysis. Off-target effects often occur at higher concentrations than on-target effects.[10]
 - Control Experiments:
 - Use a negative control compound that is structurally similar to LAS190792 but inactive against its primary targets, if available.
 - Utilize cell lines that do not express M3 or β2 receptors to see if the effect persists.
 - Orthogonal Approaches: Attempt to replicate the phenotype using other known M3
 antagonists or β2 agonists. If the effect is unique to LAS190792, it strengthens the
 hypothesis of an off-target interaction.
 - Off-Target Profiling: Consider screening LAS190792 against a broad panel of targets,
 such as a kinase panel or a GPCR panel, to identify potential off-target binding.[1][2][3]

Issue 2: Inconsistent Results in Kinase Profiling Assays

Your kinase screening results for **LAS190792** show variability between experimental runs.

- Possible Cause 1: Assay Interference: LAS190792 may be interfering with the assay technology (e.g., fluorescence or luminescence readout).
 - Troubleshooting Step: Run control experiments without the kinase to determine if
 LAS190792 affects the assay signal directly.[11]



- Possible Cause 2: Compound Aggregation: At higher concentrations, small molecules can form aggregates, leading to non-specific inhibition.
 - Troubleshooting Step: Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to prevent aggregation and re-test for inhibition.[11]
- Possible Cause 3: ATP Concentration: The inhibitory potency of ATP-competitive kinase inhibitors is dependent on the ATP concentration used in the assay.
 - Troubleshooting Step: Ensure that the ATP concentration is consistent across experiments and is ideally at or near the Km value for each kinase being tested.[4]

Issue 3: Difficulty Confirming Off-Target Engagement in Cells

A binding assay suggests an interaction with an off-target protein, but you are unable to confirm this interaction within a cellular context.

- Possible Cause 1: Poor Cell Permeability: LAS190792 may not be reaching the intracellular off-target in sufficient concentrations.
 - Troubleshooting Step: If the off-target is intracellular, consider using cell permeability assays to assess the uptake of LAS190792.
- Possible Cause 2: Lack of a Measurable Cellular Phenotype: The off-target interaction may not produce a readily measurable downstream effect.
 - Troubleshooting Step: Employ a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to directly measure the binding of LAS190792 to the putative offtarget protein in intact cells.[12][13][14]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general workflow for assessing the selectivity of **LAS190792** against a panel of protein kinases.

Troubleshooting & Optimization





- Compound Preparation: Prepare a stock solution of LAS190792 in a suitable solvent (e.g., DMSO).
- Kinase Panel Selection: Choose a diverse panel of kinases for screening. Several commercial vendors offer kinase profiling services with panels of over 500 kinases.[1][3][4]
- Assay Format: Kinase activity can be measured using various assay formats, including radiometric assays (e.g., 33P-ATP filter binding) or non-radioactive methods like TR-FRET, ADP-Glo, or mobility shift assays.[3][4][9]
- Experimental Procedure: a. A purified active kinase is incubated with the test compound (LAS190792) at one or more concentrations. b. The kinase reaction is initiated by the addition of a substrate and ATP. c. The reaction is allowed to proceed for a defined period at an optimal temperature. d. The reaction is stopped, and the amount of product formed is quantified using a suitable detection method.
- Data Analysis: The percentage of inhibition of each kinase by **LAS190792** is calculated relative to a vehicle control. For hits, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

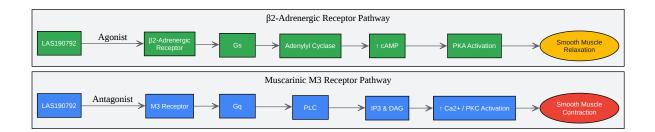
CETSA is a powerful technique to validate target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[12][13][14]

- Cell Culture and Treatment: a. Culture cells that endogenously express the putative off-target protein. b. Treat the cells with various concentrations of LAS190792 or a vehicle control (e.g., DMSO) for a specified time.
- Heat Challenge: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.[15]
- Cell Lysis and Protein Fractionation: a. Lyse the cells to release their protein content. Freeze-thaw cycles are a common method.[10] b. Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.[10]



- Protein Quantification: a. Collect the supernatant containing the soluble proteins. b. Quantify
 the amount of the specific off-target protein in the soluble fraction using a protein detection
 method such as Western blotting or ELISA.
- Data Analysis: a. Plot the amount of soluble target protein as a function of temperature for both the LAS190792-treated and vehicle-treated samples. b. A shift in the melting curve to a higher temperature in the presence of LAS190792 indicates thermal stabilization and therefore, target engagement.[12]

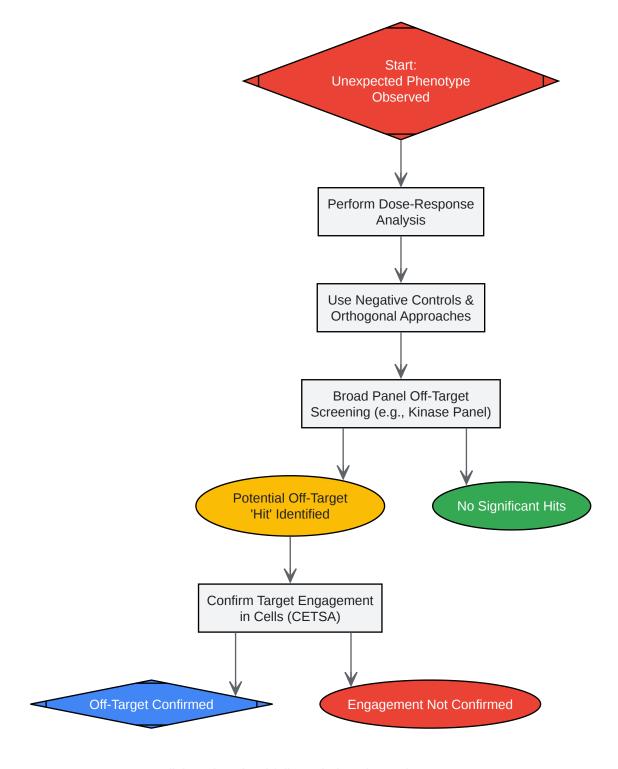
Visualizations



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Caption: On-target signaling pathways of **LAS190792**.





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Caption: Experimental workflow for investigating off-target effects.

Caption: Troubleshooting logic for unexpected cellular effects.



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